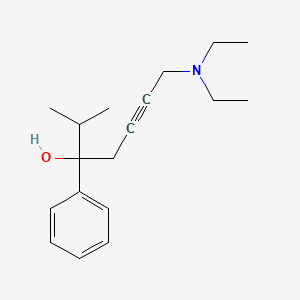
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol is an organic compound with a complex structure that includes an alkyne, an alcohol, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a phenylacetylene derivative followed by the introduction of the diethylamino group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as Pd/C (Palladium on carbon).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. The diethylamino group can form hydrogen bonds or ionic interactions with biological targets, while the alkyne and alcohol groups can participate in various biochemical reactions. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-3-phenyl-hept-5-yn-3-ol: Lacks the methyl group at the 2-position.
2-Methyl-3-phenyl-hept-5-yn-3-ol: Lacks the diethylamino group.
7-Diethylamino-2-methyl-hept-5-yn-3-ol: Lacks the phenyl group.
Uniqueness
7-Diethylamino-2-methyl-3-phenyl-hept-5-yn-3-ol is unique due to the presence of all three functional groups (diethylamino, methyl, and phenyl) in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H27NO |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
7-(diethylamino)-2-methyl-3-phenylhept-5-yn-3-ol |
InChI |
InChI=1S/C18H27NO/c1-5-19(6-2)15-11-10-14-18(20,16(3)4)17-12-8-7-9-13-17/h7-9,12-13,16,20H,5-6,14-15H2,1-4H3 |
InChI Key |
VYEAWZJBQMVIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCC(C1=CC=CC=C1)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


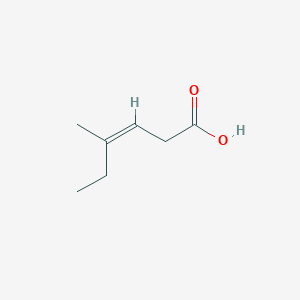
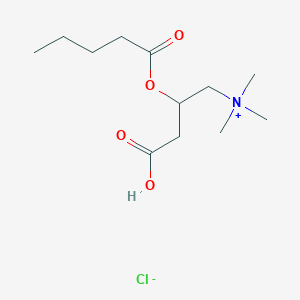

![3-[(Benzylsulfanyl)methyl]-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367394.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367400.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)
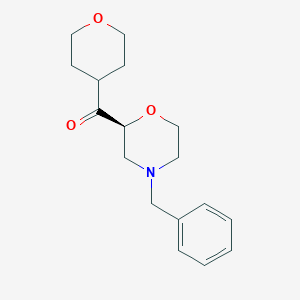
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)
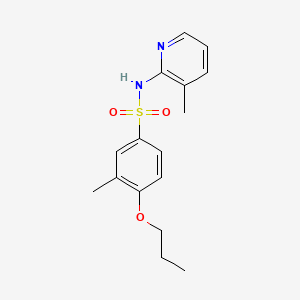
![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)
